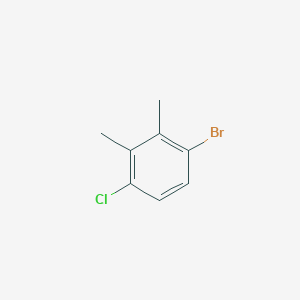

1-Bromo-4-chloro-2,3-dimethylbenzene

Vue d'ensemble

Description

1-Bromo-4-chloro-2,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrCl. It has an average mass of 219.506 Da and a monoisotopic mass of 217.949783 Da .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-2,3-dimethylbenzene consists of a benzene ring with bromo, chloro, and two methyl groups attached. The exact positions of these groups can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis

1-Bromo-4-chloro-2,3-dimethylbenzene is a liquid at room temperature. It has a refractive index of 1.560 (lit.), a boiling point of 214 °C (lit.), and a density of 1.365 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

1-Bromo-4-chloro-2,3-dimethylbenzene serves as a precursor in organic synthesis, particularly in the formation of complex molecules through halogenation and coupling reactions. For instance, it is involved in regioselective bromination processes and subsequent conversion into sulfur-functionalized benzoquinones. This chemical conversion demonstrates its utility in synthesizing derivatives with potential applications in medicinal chemistry and materials science (Aitken et al., 2016). Moreover, its reactions with electrophiles have been explored for the catalytic synthesis of ketones, highlighting its role in cross-electrophile coupling (XEC) reactions that are pivotal in organic synthesis (Wotal, Ribson, & Weix, 2014).

Material Science and Polymer Chemistry

In material science, 1-Bromo-4-chloro-2,3-dimethylbenzene is instrumental in the development of advanced materials. For example, its brominated derivatives have been used to graft short poly(phenylene vinylene) chains onto poly(organophosphazene), leading to copolymers with notable UV–Vis absorption, photoluminescent, and thermal properties. These copolymers are explored for their potential in creating organic light-emitting diodes (OLEDs) (Leung et al., 2002).

Catalysis and Chemical Activation

The compound's role extends to catalysis, where its derivatives facilitate the activation of hydrogen peroxide for bromination reactions. This catalytic activity is crucial for the bromination of organic substrates using sodium bromide and hydrogen peroxide, demonstrating its versatility in chemical synthesis and modification processes (Goodman & Detty, 2004).

Safety And Hazards

While specific safety and hazard information for 1-Bromo-4-chloro-2,3-dimethylbenzene is not available in the search results, general precautions for handling similar organic compounds include avoiding ingestion and inhalation, keeping away from open flames and hot surfaces, and using personal protective equipment such as dust masks, eyeshields, and gloves .

Propriétés

IUPAC Name |

1-bromo-4-chloro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDJITWDIJFXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-2,3-dimethylbenzene | |

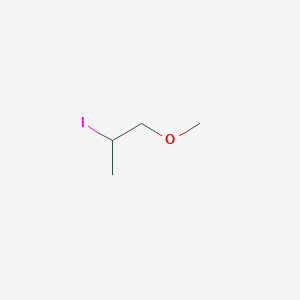

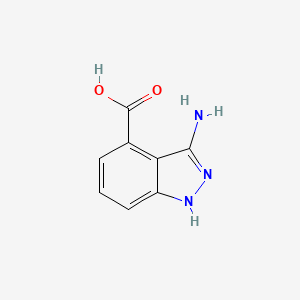

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

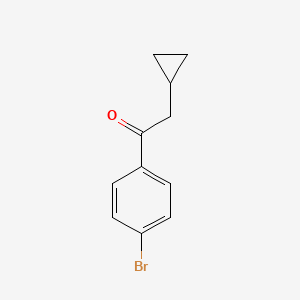

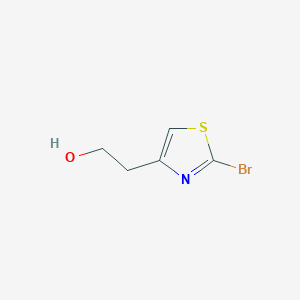

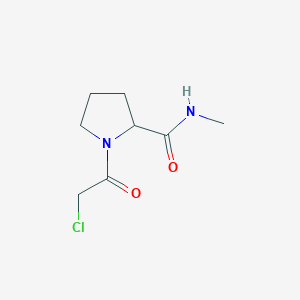

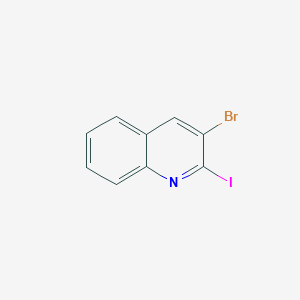

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1524044.png)